molecular formula C8H10Cl3N B1370272 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride CAS No. 143016-68-6

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

Cat. No. B1370272
M. Wt: 226.5 g/mol
InChI Key: UZYOEPBKRIJNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with two nitrogen atoms. It also has two chloromethyl groups and three methyl groups attached to it .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder with a melting point of 184-187°C. It is soluble in water and ethanol, and slightly soluble in ether. It has a boiling point of 283.6°C and a density of 1.34 g/cm³ .

Scientific Research Applications

  • Pyrimidines Synthesis and Anti-Inflammatory Activities

    • Field : Chemistry, Pharmacology
    • Application : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Method : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

    • Field : Agrochemical, Pharmaceutical
    • Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • Method : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Synthesis and Application of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • Method : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • 4-Chloro-2-(chloromethyl)-3-methoxypyridine Hydrochloride

    • Field : Chemical Synthesis
    • Application : This compound is used as an intermediate in the synthesis of other chemical compounds .
    • Method : The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used .
    • Results : The results or outcomes obtained would also depend on the specific synthesis pathway being used .
  • Synthesis and Application of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • Method : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • 4-Chloro-2-(chloromethyl)-3-methoxypyridine Hydrochloride

    • Field : Chemical Synthesis
    • Application : This compound is used as an intermediate in the synthesis of other chemical compounds .
    • Method : The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used .
    • Results : The results or outcomes obtained would also depend on the specific synthesis pathway being used .

Safety And Hazards

The safety data sheet for this compound indicates that it may cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment.

properties

IUPAC Name

4-chloro-2-(chloromethyl)-3,5-dimethylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-5-4-11-7(3-9)6(2)8(5)10;/h4H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYOEPBKRIJNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1Cl)C)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

CAS RN

143016-68-6
Record name Pyridine, 4-chloro-2-(chloromethyl)-3,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143016-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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